

Physical and chemical properties of 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 3-Aminoisonicotinaldehyde

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An In-depth Technical Guide to 3-Aminoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Aminoisonicotinaldehyde**. It includes detailed data on its molecular characteristics, spectroscopic profile, and chemical reactivity. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and key chemical transformations, alongside an exploration of its biological significance as an enzyme inhibitor.

Core Physical and Chemical Properties

3-Aminoisonicotinaldehyde, also known as 3-aminopyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine ring substituted with both an amino and a formyl group, makes it a versatile building block in medicinal chemistry and organic synthesis.

Physical Properties

The key physical properties of **3-Aminoisonicotinaldehyde** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O	[1]
Molecular Weight	122.12 g/mol	[1]
Appearance	Solid	
CAS Number	55279-29-3	[1]

Chemical Properties

The chemical behavior of **3-Aminoisonicotinaldehyde** is dictated by the interplay of its three key structural features: the electron-withdrawing pyridine ring, the nucleophilic amino group, and the electrophilic aldehyde group.

Property	Value/Description	Source(s)
IUPAC Name	3-aminopyridine-4-carbaldehyde	
SMILES	<chem>Nc1cnccc1C=O</chem>	
InChI Key	NDEGFXFYOKVWAK-UHFFFAOYSA-N	
Reactivity	Exhibits reactivity characteristic of aromatic amines (e.g., diazotization, acylation) and aldehydes (e.g., oxidation, reduction, Schiff base formation).	
Stability	Stable under standard laboratory conditions.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Aminoisonicotinaldehyde**. The following table summarizes the expected spectroscopic data

based on its structure and data from analogous compounds.

Technique	Expected Peaks and Interpretation	Source(s)
^1H NMR	Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Amino protons (broad singlet, variable shift).	[2] [3] [4]
^{13}C NMR	Aromatic carbons (δ 110-160 ppm), Carbonyl carbon (δ 185-195 ppm).	[1] [5] [6] [7] [8]
IR Spectroscopy	N-H stretch ($3300\text{-}3500\text{ cm}^{-1}$), C-H aromatic stretch ($\sim 3050\text{ cm}^{-1}$), C=O stretch ($1680\text{-}1700\text{ cm}^{-1}$), C=N and C=C stretches ($1400\text{-}1600\text{ cm}^{-1}$).	[9] [10] [11] [12] [13]
Mass Spectrometry	Molecular ion peak (M^+) at m/z = 122. Fragmentation may involve loss of CO ($\text{M}-28$) and HCN ($\text{M}-27$).	[14] [15] [16] [17]

Chemical Synthesis and Reactivity

3-Aminoisonicotinaldehyde is a valuable intermediate that can be synthesized and further modified through several key reactions.

Synthesis of 3-Aminoisonicotinaldehyde

A common method for the synthesis of **3-Aminoisonicotinaldehyde** involves the oxidation of 3-aminopyridine-4-ylmethanol.

Synthesis of **3-Aminoisonicotinaldehyde**.

Experimental Protocol: Synthesis via Oxidation

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridine-4-ylmethanol (1.0 eq) in chloroform.
- **Addition of Oxidant:** Add activated manganese dioxide (5.0-10.0 eq) to the solution.
- **Reaction:** Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide.
- **Purification:** Wash the celite pad with additional chloroform. Combine the filtrates and evaporate the solvent under reduced pressure to yield crude **3-Aminoisonicotinaldehyde**. The product can be further purified by column chromatography on silica gel if necessary.

Key Chemical Reactions

3-Aminoisonicotinaldehyde undergoes a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Key reactions of **3-Aminoisonicotinaldehyde**.

Experimental Protocol: Reduction to Alcohol

- **Reaction Setup:** Dissolve **3-Aminoisonicotinaldehyde** (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
- **Addition of Reducing Agent:** Add sodium borohydride (NaBH_4) (1.5 eq) portion-wise to the stirred solution.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.
- **Work-up:** Quench the reaction by the slow addition of water. Evaporate the solvent under reduced pressure.
- **Purification:** Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

under reduced pressure to obtain the crude alcohol, which can be purified by recrystallization or column chromatography.[18][19][20][21][22]

Experimental Protocol: Schiff Base Formation

- **Reaction Setup:** Dissolve **3-Aminoisonicotinaldehyde** (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
- **Addition of Amine:** Add an equimolar amount of a primary amine (1.0 eq) to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating. The formation of the imine can often be observed by a color change or the precipitation of the product.
- **Isolation:** If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

3-Aminoisonicotinaldehyde has been investigated for its biological activities, with a notable role as an inhibitor of polyamine oxidase (PAO). PAOs are enzymes involved in the catabolism of polyamines, which are essential for cell growth and proliferation. The dysregulation of polyamine metabolism is implicated in various diseases, including cancer.

Inhibition of Polyamine Oxidase by **3-Aminoisonicotinaldehyde**.

The inhibitory action of **3-Aminoisonicotinaldehyde** on polyamine oxidase disrupts the normal catabolism of polyamines.[18][23][24][25][26] This leads to an alteration in the cellular levels of polyamines and their metabolic byproducts, such as hydrogen peroxide and reactive aldehydes, which can have downstream effects on cell signaling, proliferation, and apoptosis. The development of inhibitors for polyamine oxidases is an active area of research in the discovery of novel therapeutic agents, particularly for cancer.[18][23][24][25][26]

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Aminoisonicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120943#physical-and-chemical-properties-of-3-aminoisonicotinaldehyde]

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